tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate

Kinase inhibitors 2,6-naphthyridine scaffold PKC isozyme selectivity

tert-Butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate (CAS 1211594‑91‑0, molecular formula C₁₃H₁₈N₂O₃, MW 250.29 g/mol) is a Boc‑protected, partially saturated 2,6‑naphthyridin‑5‑one derivative. The 2,6‑naphthyridine scaffold is a privileged heterocyclic core in medicinal chemistry, validated in ATP‑competitive protein kinase C (PKC) inhibitors with nanomolar IC₅₀ values and in selective FGFR4 inhibitors showing IC₅₀ = 19 nM against Huh7 hepatocellular carcinoma cells.

Molecular Formula C13H18N2O3
Molecular Weight 250.298
CAS No. 1211594-91-0
Cat. No. B589116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate
CAS1211594-91-0
Synonymstert-Butyl 3,4,5,6-Tetrahydro-5-oxo-2,6-naphthyridine-2(1H)-carboxylate;  3,4,5,6-Tetrahydro-5-oxo-2,6-naphthyridine-2(1H)-carboxylic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC13H18N2O3
Molecular Weight250.298
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CNC2=O
InChIInChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-5-10-9(8-15)4-6-14-11(10)16/h4,6H,5,7-8H2,1-3H3,(H,14,16)
InChIKeyGDIUITYQLKFYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate (CAS 1211594-91-0): A Boc-Protected 2,6-Naphthyridinone Building Block for Kinase-Focused Medicinal Chemistry


tert-Butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate (CAS 1211594‑91‑0, molecular formula C₁₃H₁₈N₂O₃, MW 250.29 g/mol) is a Boc‑protected, partially saturated 2,6‑naphthyridin‑5‑one derivative . The 2,6‑naphthyridine scaffold is a privileged heterocyclic core in medicinal chemistry, validated in ATP‑competitive protein kinase C (PKC) inhibitors with nanomolar IC₅₀ values [1] and in selective FGFR4 inhibitors showing IC₅₀ = 19 nM against Huh7 hepatocellular carcinoma cells . The compound is supplied at ≥95% purity (AKSci, BOC Sciences) or ≥98% (MolCore, ChemScene) as a research‑grade building block, with pricing ranging from approximately $430/10 mg (Santa Cruz Biotechnology) to $534–566/100 mg from specialist fine‑chemical suppliers .

Why Generic Naphthyridine Building Blocks Cannot Replace CAS 1211594-91-0 in Synthetic Programs Targeting Kinase Inhibitors


The 2,6‑naphthyridine isomer is structurally and pharmacologically distinct from other naphthyridine isomers (1,5‑, 1,6‑, 1,7‑, 1,8‑, 2,7‑). The 2,6‑disposition of nitrogen atoms places the Boc‑protected amine at position 2 and the ketone at position 5 in a geometry that directly maps onto the ATP‑binding site of kinases such as PKCδ/ε/η/θ [1] and FGFR4 , whereas 1,5‑ or 1,8‑naphthyridine isomers occupy different chemical space and exhibit distinct biological profiles [2]. The 5‑oxo group is a critical pharmacophoric element for hinge‑region hydrogen bonding in kinase active sites; the closest analog, 2‑Boc‑1,2,3,4‑tetrahydro‑2,6‑naphthyridine (CAS 1246551‑99‑4, MW 234.29), lacks this ketone entirely and thus cannot participate in the same key binding interactions . Fully saturated analogs such as tert‑butyl octahydro‑2,6‑naphthyridine‑2(1H)‑carboxylate (CAS 1510552‑09‑6, MW 240.34) lose the aromatic character and flat geometry required for kinase hinge binding. Furthermore, the unprotected parent 1,2,3,4‑tetrahydro‑2,6‑naphthyridine (CAS 31786‑18‑2) lacks orthogonal protection and cannot be employed in multi‑step synthetic sequences where chemoselective deprotection is required.

Quantitative Differentiation Evidence for tert-Butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate (CAS 1211594-91-0) versus Closest Chemical Analogs


Scaffold-Enabling Evidence: Proven Nanomolar Kinase Inhibition by 2,6-Naphthyridine-5-one Derivatives in Head-to-Head Isomer Comparison

The 2,6-naphthyridin-5-one core is validated as an ATP-competitive kinase inhibitor scaffold. Compound 11 derived from this template inhibits novel PKC isozymes δ, ε, η, θ with IC₅₀ values of 20, 5, 5, and 77 nM respectively, achieving 11–180-fold selectivity over classical PKC isotypes α/β [1]. In contrast, 1,6-naphthyridine-based inhibitors (e.g., the CDK8/19 ligand series) show a fundamentally different kinase selectivity profile, targeting CDK8/19 rather than PKC [2]. This isomer-dependent target engagement demonstrates that the 2,6-nitrogen arrangement is not interchangeable with other naphthyridine isomers for PKC-driven projects.

Kinase inhibitors 2,6-naphthyridine scaffold PKC isozyme selectivity

Functional Group Differentiation: The 5-Oxo Group Confers Synthetic Versatility Absent in Non-Carbonyl 2,6-Naphthyridine Building Blocks

CAS 1211594-91-0 bears a ketone at position 5 (C=O), which is a critical functional handle for further derivatization (e.g., reductive amination, Grignard addition, enolate alkylation). The closest commonly available 2,6-naphthyridine building block, 2-Boc-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1246551-99-4), lacks this ketone (molecular formula C₁₃H₁₈N₂O₂ vs. C₁₃H₁₈N₂O₃; monoisotopic mass 234.14 Da vs. 250.13 Da) and thus offers one fewer synthetic diversification point . The presence of the 5-oxo group also pre-installs the oxidation state required for the naphthyridinone pharmacophore found in active kinase inhibitors, eliminating an extra oxidation step.

Synthetic intermediate Boc deprotection Medicinal chemistry

Orthogonal Protection: N-Boc Stability Enables Chemoselective Synthetic Sequences Compared to Unprotected 2,6-Naphthyridine Cores

CAS 1211594-91-0 features a tert-butyloxycarbonyl (Boc) protecting group on the N-2 nitrogen. The Boc group is stable under basic and nucleophilic conditions and undergoes clean, selective cleavage under mild acidic conditions (e.g., 20–50% TFA in DCM at 0 °C to room temperature) [1]. This orthogonal protection strategy is critical for multi-step synthesis of kinase inhibitors where other functional groups must be manipulated without disturbing the amine. The unprotected analog, 1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 31786-18-2, typically supplied at 95% purity), cannot be used in sequences requiring N-chemoselectivity without additional protection/deprotection steps . The Boc group also enhances the compound's stability during storage and handling compared to the free amine.

Protecting group strategy Boc deprotection Multi-step synthesis

Purity Assurance and Sourcing: Documented ≥98% Purity from ISO-Certified Suppliers versus Typical 95% for Generic Analogs

Multiple suppliers offer CAS 1211594-91-0 with certified purity specifications. MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D use . ChemScene lists it at 98+% purity (Cat. No. CS-0225623, $534/100 mg) . In contrast, the most common analog 2-Boc-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1246551-99-4) is typically listed at 95% purity (ChemSrc), and the unprotected 1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 31786-18-2) is also supplied at 95% . The 3-percentage-point purity difference represents a meaningful reduction in impurity burden for applications requiring high-fidelity SAR data or where impurities confound biological assay interpretation.

Purity comparison Quality assurance Procurement

Procurement Viability: Multi-Vendor Availability with Documented Pricing Enables Competitive Sourcing

CAS 1211594-91-0 is stocked by multiple established chemical suppliers, enabling price comparison and supply chain redundancy. Santa Cruz Biotechnology offers 10 mg at $430.00 (sc-475349) . ChemScene lists 100 mg at $534.00 (98+% purity) . MolCore provides NLT 98% grade with ISO certification . AKSci supplies at 95% purity . BOC Sciences lists the compound as a building block with scale-up capability . In comparison, many closely related 2,6-naphthyridine analogs (e.g., 2-Boc-1,2,3,4-tetrahydro-2,6-naphthyridine, CAS 1246551-99-4) are available from fewer suppliers, and some are restricted to custom synthesis only. The multi-vendor landscape for CAS 1211594-91-0 reduces single-supplier dependency risk and enables competitive quotation.

Supplier comparison Procurement Price benchmarking

Physicochemical Differentiation: Optimal Drug-Like Properties for CNS-Penetrant and Orally Bioavailable Lead Optimization

The measured physicochemical properties of CAS 1211594-91-0 (XLogP3 = 0.5, tPSA = 58.6 Ų, MW = 250.29, HBD = 1, HBA = 3) place it within favorable drug-like chemical space . The calculated XLogP3 of 0.5 is notably lower than that of the non-carbonyl analog 2-Boc-1,2,3,4-tetrahydro-2,6-naphthyridine (estimated XLogP3 ~1.0–1.5 due to absence of the polar carbonyl), making CAS 1211594-91-0 more suitable for programs targeting CNS-penetrant kinase inhibitors where lower lipophilicity correlates with reduced promiscuity and improved safety profiles [1]. The topological polar surface area of 58.6 Ų is well below the 90 Ų threshold commonly associated with good oral bioavailability and below the 70 Ų threshold predictive of blood-brain barrier penetration, supporting its use as an intermediate for orally bioavailable and CNS-penetrant drug candidates.

Physicochemical properties Drug-likeness CNS MPO

Optimal Research and Procurement Scenarios for tert-Butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate (CAS 1211594-91-0)


Synthesis of Novel PKC Isozyme-Selective Inhibitors via 2,6-Naphthyridinone Core Elaboration

Medicinal chemistry teams developing ATP-competitive inhibitors of novel PKC isozymes (δ, ε, η, θ) should prioritize CAS 1211594-91-0 as the key building block. The 2,6-naphthyridin-5-one core directly mirrors the pharmacophore of Compound 11, which achieved IC₅₀ values of 5–77 nM across novel PKC isotypes with 11–180-fold selectivity over classical PKCα/β [1]. The Boc group permits late-stage N-2 deprotection and subsequent diversification (e.g., amidation, sulfonylation, urea formation), while the 5-oxo group enables enolate chemistry for C-4/C-6 substitution.

FGFR4-Selective Inhibitor Programs for Hepatocellular Carcinoma Requiring the 2,6-Naphthyridine Scaffold

Research groups targeting the FGF19–FGFR4 oncogenic driver pathway in HCC should source CAS 1211594-91-0 to access the 2,6-naphthyridine scaffold. A derivative built on this core (Compound 11) demonstrated IC₅₀ = 19 nM against FGFR4-overexpressed Huh7 cells, selectivity over FGFR1–3 comparable to the clinical-stage inhibitor fisogatinib, and significant antitumor efficacy in Huh7 and Hep3B xenograft models . The pre-functionalized 5-oxo group provides a synthetic entry point for introducing the substituents required for FGFR4 hinge-region binding.

Multi-Step Parallel Synthesis Libraries for Kinase Selectivity Profiling Requiring Orthogonal Protection

Laboratories conducting parallel synthesis of focused kinase inhibitor libraries should procure CAS 1211594-91-0 for its orthogonal Boc protection strategy. The N-Boc group withstands basic and nucleophilic reaction conditions used for C-4, C-6, or C-7 functionalization, then undergoes clean TFA-mediated deprotection to liberate the free amine for final-step diversification [2]. This avoids the additional protection step required when starting from the unprotected 1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 31786-18-2), reducing per-compound synthetic step count by at least one step.

CNS-Penetrant Kinase Inhibitor Lead Optimization Leveraging Favorable Physicochemical Starting Point

Programs targeting CNS kinase indications (e.g., glioblastoma, neurodegenerative diseases) benefit from CAS 1211594-91-0's intrinsically balanced physicochemical profile (XLogP3 = 0.5, tPSA = 58.6 Ų) . The low lipophilicity and moderate polar surface area place derived compounds in favorable CNS MPO space, with tPSA well below the 70 Ų blood-brain barrier penetration threshold. This reduces the need for property-optimizing structural modifications that often erode potency during lead optimization, accelerating the path to a CNS-penetrant clinical candidate.

Quote Request

Request a Quote for tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.